molecular formula C5H5BrCl2N2 B6184845 4-bromo-5-chloropyridin-3-amine hydrochloride CAS No. 2624140-90-3

4-bromo-5-chloropyridin-3-amine hydrochloride

Cat. No.: B6184845
CAS No.: 2624140-90-3
M. Wt: 243.9
InChI Key:
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Description

4-bromo-5-chloropyridin-3-amine hydrochloride is a heterocyclic compound with the molecular formula C5H4BrClN2·HCl. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 4 and 5 positions, respectively, and an amine group at the 3 position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloropyridin-3-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 4-amino-5-bromo-2-chloropyridine with hydrochloric acid to form the hydrochloride salt . The reaction is carried out under controlled temperature conditions to ensure the selective halogenation and amination of the pyridine ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar halogenation and amination reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-chloropyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of 4-bromo-5-chloropyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-5-chloropyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2624140-90-3

Molecular Formula

C5H5BrCl2N2

Molecular Weight

243.9

Purity

95

Origin of Product

United States

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